![molecular formula C17H20N6O3S B2988021 2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 2034371-14-5](/img/structure/B2988021.png)
2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, a benzenesulfonamide moiety, and a methoxy group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the triazolopyridazine ring and the attachment of the pyrrolidinyl, methoxy, and benzenesulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, triazolopyridazine, and benzenesulfonamide rings. The exact structure would need to be determined using techniques such as X-ray crystallography .Scientific Research Applications
Antitubercular Activity
This compound has been studied for its potential as an antitubercular agent. The structural similarity to pyrazinamide, a first-line antitubercular drug, suggests that it could be effective against Mycobacterium tuberculosis. Research indicates that analogs of pyrazine and pyrazinamide can exhibit higher anti-TB activity .
Drug Discovery and Development
As a heterocyclic compound with a sulfonamide group, it serves as a versatile scaffold in drug discovery. Its molecular structure allows for the development of new molecules with potential therapeutic effects .
Inhibitory Activity on Nuclear Receptors
The pyrrolidine moiety in the compound’s structure is significant in medicinal chemistry. Compounds with this feature have shown inhibitory activity on nuclear receptors like RORγt, which are implicated in various diseases .
Pharmacokinetics
Compounds with similar structures have been evaluated for their pharmacokinetic properties, such as oral bioavailability and systemic exposure. These studies are crucial for determining the dosage and efficacy of potential drugs .
Synthesis of Derivatives
The compound’s structure allows for the synthesis of various derivatives, which can be screened for biological activity. This process is essential for identifying new compounds with improved efficacy and safety profiles .
Chemical Building Blocks
It can act as a chemical building block for the synthesis of more complex molecules. Its molecular framework is useful in constructing compounds for further pharmacological testing .
Cytotoxicity Evaluation
Research on similar compounds includes evaluating their cytotoxicity on human cells, such as HEK-293 cells. This is a critical step in drug development to ensure that the compounds are non-toxic to human cells .
Molecular Docking Studies
Molecular docking studies are performed to understand the interactions of such compounds with their target proteins. These studies help in the rational design of new drugs with desired biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for their potential applications
Mode of Action
Compounds with similar structures have shown various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways
Result of Action
Compounds with similar structures have shown various pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels
Action Environment
The properties of similar compounds suggest that factors such as temperature and external stimuli could potentially influence their action
properties
IUPAC Name |
2-methoxy-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-26-13-6-2-3-7-14(13)27(24,25)18-12-17-20-19-15-8-9-16(21-23(15)17)22-10-4-5-11-22/h2-3,6-9,18H,4-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGXOVDKNACPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.